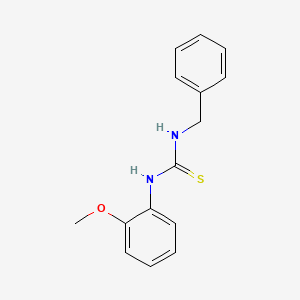
N-(4-anilinophenyl)-N'-(tert-butyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)-N'-(tert-butyl)thiourea, commonly known as TU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TU belongs to the class of thiourea compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Aplicaciones Científicas De Investigación
TU has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as an antitumor agent. Studies have shown that TU can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. TU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
TU has also been studied for its potential as an antiviral agent. Studies have shown that TU can inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. TU has also been shown to enhance the activity of certain antiviral drugs, such as acyclovir.
Mecanismo De Acción
The exact mechanism of action of TU is not fully understood. However, studies have suggested that TU may exert its biological effects by inhibiting the activity of certain enzymes, such as tyrosine kinase and topoisomerase. TU may also interact with DNA, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
TU has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor and antiviral properties, TU has been shown to possess antioxidant and anti-inflammatory activities. TU has also been shown to modulate the immune system, enhancing the activity of immune cells such as natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TU is its low toxicity. Studies have shown that TU is relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, TU has also been shown to have limited solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on TU. One area of research is the development of more efficient synthesis methods for TU, which may increase its availability for scientific research. Another area of research is the identification of the exact mechanism of action of TU, which may lead to the development of more effective cancer therapies. Finally, studies investigating the potential use of TU in combination with other drugs or therapies may lead to the development of more effective treatment strategies for cancer and viral infections.
Métodos De Síntesis
TU can be synthesized by reacting aniline with tert-butyl isothiocyanate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of TU as a white crystalline solid.
Propiedades
IUPAC Name |
1-(4-anilinophenyl)-3-tert-butylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-17(2,3)20-16(21)19-15-11-9-14(10-12-15)18-13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSIOQJALGFKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-[4-(phenylamino)phenyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)
![N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5764476.png)

![N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5764493.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}acetamide](/img/structure/B5764495.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one](/img/structure/B5764507.png)


![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)
